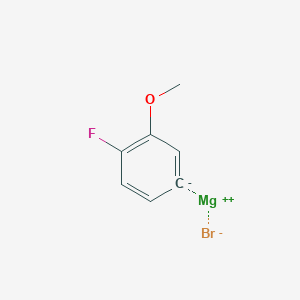

4-Fluoro-3-methoxyphenylmagnesium bromide, 0.5M 2-MeTHF

CAS No.:

Cat. No.: VC16947653

Molecular Formula: C7H6BrFMgO

Molecular Weight: 229.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6BrFMgO |

|---|---|

| Molecular Weight | 229.33 g/mol |

| IUPAC Name | magnesium;1-fluoro-2-methoxybenzene-4-ide;bromide |

| Standard InChI | InChI=1S/C7H6FO.BrH.Mg/c1-9-7-5-3-2-4-6(7)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | LCWGUSIHMORVAR-UHFFFAOYSA-M |

| Canonical SMILES | COC1=C(C=C[C-]=C1)F.[Mg+2].[Br-] |

Introduction

Chemical Identity and Structural Features

Molecular Composition

4-Fluoro-3-methoxyphenylmagnesium bromide belongs to the aryl Grignard reagent family, characterized by the general formula C₇H₆BrFMgO. The methoxy group (-OCH₃) at the 3-position and fluorine atom at the 4-position create a sterically and electronically distinct aryl system. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BrFMgO |

| Molecular Weight | 229.33 g/mol |

| CAS Registry Number | 112780-67-3 (analogous compound) |

| Concentration | 0.5 M in 2-MeTHF |

The structure features a magnesium atom bonded to a bromine and the aryl ring, with resonance stabilization provided by the methoxy group’s electron-donating effects .

Solvent Considerations: 2-MeTHF

2-MeTHF, a renewable solvent derived from furfural, offers advantages over THF:

-

Higher Boiling Point: 80°C vs. 66°C for THF, enabling broader temperature ranges.

-

Reduced Peroxide Formation: Enhanced safety profile during long-term storage.

-

Improved Stability: Minimizes side reactions in moisture-sensitive Grignard reactions .

Reactivity and Applications

Nucleophilic Additions

The compound’s magnesium-aryl bond facilitates nucleophilic attacks on electrophilic substrates:

Ketone and Aldehyde Functionalization

In quinoline synthesis, analogous Grignard reagents react with aldehydes to form secondary alcohols, which are oxidized to ketones (e.g., 4-aroylquinoline derivatives with IC₅₀ values <300 nM against cancer cells) :

Spirocyclization Reactions

Diastereoselective spiro[indole-isoxazole] formation occurs via conjugate addition to nitroalkenes, followed by acid-mediated cyclization (up to 78% yield) :

Medicinal Chemistry Applications

Fluorinated aryl Grignards are pivotal in drug discovery:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume